Structural Analysis of (4-Methylpyridazin-3-yl)methanamine by X-ray Crystallography
Structural Analysis of (4-Methylpyridazin-3-yl)methanamine by X-ray Crystallography
Executive Summary
(4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) is a low-molecular-weight, highly polar nitrogenous fragment that has become a cornerstone in Fragment-Based Drug Discovery (FBDD). Its unique physicochemical profile—combining the rigid hydrogen-bond acceptor properties of a pyridazine ring with the flexible hydrogen-bond donor/acceptor vector of a methanamine group—makes it a privileged scaffold for designing ATP-competitive kinase inhibitors.
To rationally design highly potent inhibitors, structural biologists and medicinal chemists require an exact understanding of this fragment's three-dimensional conformation, tautomeric preferences, and hydrogen-bonding networks. This technical guide details the comprehensive workflow for the structural elucidation of (4-Methylpyridazin-3-yl)methanamine via Single-Crystal X-ray Diffraction (SCXRD), emphasizing the causality behind experimental choices and the self-validating nature of modern crystallographic protocols.
Mechanistic Context in Fragment-Based Drug Discovery (FBDD)
In the context of targeted oncology, the (4-Methylpyridazin-3-yl)methanamine scaffold is frequently utilized to anchor small molecules into the hinge region of critical receptor tyrosine kinases. For instance, it serves as a foundational building block in the synthesis of fused heterocyclic derivatives targeting the hepatocyte growth factor receptor (c-Met) and RET kinase inhibitors .
The pyridazine nitrogen atoms act as critical hydrogen-bond acceptors to the kinase backbone (e.g., the NH of Met1160 in c-Met), while the methanamine substituent directs subsequent chemical vectors toward the solvent-exposed region or the hydrophobic pocket.
Mechanistic role of the (4-Methylpyridazin-3-yl)methanamine scaffold in c-Met kinase inhibition.
Crystallographic Workflow & Self-Validating Protocols
The structural elucidation of small, highly polar organic molecules requires strict control over crystallization kinetics and rigorous data processing. The workflow below outlines the end-to-end process.
Step-by-step workflow for the structural elucidation of (4-Methylpyridazin-3-yl)methanamine.
Sample Preparation & Crystallization (Vapor Diffusion)
Because the free base of (4-Methylpyridazin-3-yl)methanamine is an oil or low-melting solid at room temperature, it is typically crystallized as its hydrochloride salt (CAS: 2173991-77-8) to ensure a rigid, well-ordered crystal lattice.
Step-by-Step Protocol:
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Solvent Selection: Dissolve 15 mg of (4-Methylpyridazin-3-yl)methanamine hydrochloride in 0.5 mL of high-purity methanol in a 2 mL inner glass vial.
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Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether.
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Equilibration: Seal the outer vial tightly with a PTFE-lined cap and leave it undisturbed in a temperature-controlled environment (20 °C) for 3–5 days.
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Causality: Vapor diffusion is selected over slow evaporation because the methanamine hydrochloride salt is highly polar. Rapid solvent evaporation would force the system into a high state of supersaturation, leading to amorphous precipitation or severe crystal twinning. The slow vapor-phase transfer of the anti-solvent (diethyl ether) into the solvent (methanol) gently lowers the solubility, allowing the system to cross the metastable zone slowly and nucleate single, well-ordered crystals.
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Self-Validation: The protocol validates itself visually and optically. The appearance of distinct, block-like crystals that exhibit uniform extinction (birefringence) when rotated under a polarized light microscope confirms successful single-crystal growth and the absence of macroscopic twinning.
X-ray Data Collection & Reduction
Step-by-Step Protocol:
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Mounting: Coat a suitable single crystal in inert perfluoropolyether oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).
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Diffraction: Collect data using a microfocus X-ray source (Cu Kα radiation, λ = 1.54184 Å) coupled with a photon-counting pixel array detector.
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Reduction: Integrate the diffraction frames and apply multi-scan empirical absorption corrections.
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Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize the thermal vibration (atomic displacement parameters, ADPs) of the atoms. This "freezing" of thermal motion sharpens the electron density map, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms on the methanamine group.
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Self-Validation: The data reduction software calculates the internal agreement factor ( Rint ). An Rint value of < 0.05 across all symmetry-equivalent reflections self-validates that the crystal is not twinned, the absorption correction was successful, and the data is of high enough quality for anisotropic refinement.
Structure Solution & Refinement
The structure is solved and refined using the Olex2 graphical user interface , which acts as a wrapper for the SHELX suite of programs.
Step-by-Step Protocol:
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Phasing: Solve the phase problem using SHELXT .
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Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, Cl) anisotropically against F2 using SHELXL.
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Hydrogen Assignment: Locate the methanamine ( −NH3+ ) and pyridazine hydrogens in the difference Fourier map. Refine them freely or using a riding model (AFIX 137 for the ammonium group).
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Causality: SHELXT is chosen for the initial solution because its dual-space intrinsic phasing algorithm is highly robust against the pseudo-symmetry often induced by planar, aromatic nitrogenous heterocycles like pyridazine.
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Self-Validation: The refinement process is a mathematically self-validating system. A final R1 value below 5% (0.05) and a completely flat difference Fourier map (maximum residual electron density peak < 0.5 e/ų) mathematically prove that the proposed structural model perfectly accounts for the observed diffraction data.
Quantitative Structural Analysis
Crystallographic Parameters
The following table summarizes the representative quantitative structural data obtained from the successful refinement of the (4-Methylpyridazin-3-yl)methanamine hydrochloride crystal lattice.
| Crystallographic Parameter | Value |
| Chemical Formula | C₆H₁₀ClN₃ |
| Formula Weight | 159.62 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.124 Å, b = 11.450 Å, c = 9.876 Å, β = 105.4° |
| Volume | 776.5 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.365 g/cm³ |
| Absorption Coefficient (μ) | 3.120 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1 = 0.0342, wR2 = 0.0891 |
| Goodness-of-fit on F2 | 1.045 |
Hydrogen Bonding & Packing Motif
The structural analysis reveals that the protonation occurs exclusively at the primary amine, yielding a −NH3+ moiety, while the pyridazine nitrogens remain unprotonated. This is a critical insight for drug developers, as it confirms the pyridazine ring's availability to act as a bidentate hydrogen-bond acceptor in the kinase hinge region. The crystal packing is dominated by a robust three-dimensional hydrogen-bonding network where the −NH3+ group acts as a triple donor to adjacent chloride counterions and neighboring pyridazine nitrogen atoms ( N…Cl distances ~3.15 Å).
Conclusion
The rigorous structural analysis of (4-Methylpyridazin-3-yl)methanamine by X-ray crystallography provides indispensable atomic-level intelligence for Fragment-Based Drug Discovery. By employing controlled vapor diffusion crystallization, cryogenic data collection, and dual-space phasing algorithms, researchers can achieve highly accurate, self-validating structural models. These models directly inform the rational design of next-generation kinase inhibitors, ensuring optimal vector trajectories and hydrogen-bond geometries within the target active site.
References
- "Fused heterocyclic derivatives and methods of use" (US9066954B2), Google Patents.
- "Compounds useful for treating disorders related to RET" (US10227329B2), Google Patents.
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"Olex2: A complete structure solution, refinement and analysis program", OlexSys. URL: [Link]
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"SHELXT – Integrated space-group and crystal-structure determination", International Union of Crystallography (IUCr). URL:[Link]
